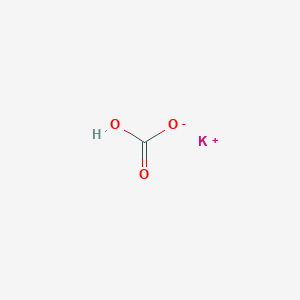

potassium;hydrogen carbonate

Beschreibung

Evolution of Academic Interest in Potassium Hydrogen Carbonate

Academic interest in potassium hydrogen carbonate has evolved from its foundational applications to more sophisticated and specialized areas of research. Initially, its use as a leavening agent in the food industry and as an antacid in medicine were primary areas of focus. vinatiorganics.comtiiips.comgeeksforgeeks.org It was also recognized early on for its role as a fire suppressant. testbook.comembibe.com

Over time, research has expanded to explore its utility in agriculture as an eco-friendly fungicide, particularly for controlling powdery mildew in organic farming. vinatiorganics.comnih.govwindows.net This shift reflects a broader trend towards sustainable agricultural practices. globalgrowthinsights.com In recent decades, a significant area of research has emerged focusing on its application in carbon capture and storage (CCS) technologies. mdpi.comunimelb.edu.auacs.org Scientists are investigating the use of potassium carbonate solutions, which form potassium hydrogen carbonate upon reaction with CO₂, as a cost-effective and environmentally benign method for CO₂ absorption. unimelb.edu.auacs.orguliege.be This research is driven by the global imperative to mitigate greenhouse gas emissions.

Furthermore, the catalytic properties of potassium hydrogen carbonate and its derivatives are being explored in various chemical syntheses, including the production of high-value olefins and in hydrogen storage systems. google.comfishersci.cagoogle.comacs.org The growing body of literature indicates a clear trajectory from conventional uses to advanced applications in green chemistry and sustainable technologies.

Significance of Potassium Hydrogen Carbonate in Contemporary Chemical Science and Engineering

The significance of potassium hydrogen carbonate in modern chemical science and engineering is multifaceted, with notable contributions to environmental science, materials science, and chemical synthesis.

In the realm of environmental engineering, its role in CO₂ capture is paramount. Aqueous solutions of potassium carbonate are studied for their ability to absorb CO₂ from industrial flue gases, forming potassium hydrogen carbonate. acs.orguliege.be A key research focus is on enhancing the efficiency of the reverse reaction, the desorption of CO₂ from the bicarbonate solution, to regenerate the carbonate solvent for reuse. mdpi.comresearchgate.net This process is critical for the economic viability of CCS technologies. mdpi.com Studies have shown that the addition of alcohols, such as isopropanol (B130326), can significantly increase the rate of CO₂ desorption at lower temperatures, making the process more energy-efficient. mdpi.comresearchgate.net

In chemical engineering, potassium hydrogen carbonate is investigated for its catalytic activity. It has been employed as a catalyst in synthetic fiber polymerization and olefin dehydrogenation. fishersci.ca Research has also demonstrated its role as a promoter in iron-based catalysts for the hydrogenation of CO₂ to produce valuable olefins, which are key building blocks for plastics and other chemicals. acs.org This application aligns with the principles of a circular carbon economy, where waste CO₂ is converted into useful products.

The table below summarizes key research findings in the application of potassium hydrogen carbonate in CO₂ capture.

Research on Potassium Hydrogen Carbonate in CO₂ Capture

| Research Focus | Key Findings | Reference |

|---|---|---|

| CO₂ Desorption Enhancement | The addition of 36 wt% isopropanol to a potassium bicarbonate-water solution resulted in a 2000-fold increase in CO₂ desorption at 80 °C compared to the aqueous solution alone. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Precipitation in Concentrated Solvents | In concentrated potassium carbonate solutions, CO₂ absorption leads to the precipitation of potassium hydrogen carbonate, which can enhance the overall absorption capacity by shifting the reaction equilibrium. unimelb.edu.auacs.org | unimelb.edu.auacs.org |

| Physicochemical Properties of K₂CO₃/KHCO₃ Solutions | Comprehensive data on density, refractive index, pH, and electrical conductivity of K₂CO₃-KHCO₃-H₂O systems are crucial for optimizing the design and operation of CO₂ capture processes. acs.org | acs.org |

Current Research Paradigms and Future Directions for Potassium Hydrogen Carbonate

Current research on potassium hydrogen carbonate is largely guided by the principles of green chemistry and sustainable development. The overarching goal is to leverage its properties to address pressing environmental and industrial challenges.

One dominant research paradigm is its use as a benign and effective reagent and catalyst. This includes its application as an environmentally friendly fungicide in agriculture, reducing reliance on synthetic pesticides. windows.net Future research in this area will likely focus on optimizing formulations and application methods for a wider range of crops and pathogens. windows.net

Another significant paradigm is its role in carbon capture and utilization (CCU). Researchers are actively seeking to improve the economics and efficiency of potassium-based CO₂ capture systems. mdpi.comunimelb.edu.auacs.orgresearchgate.net Future work will likely involve the development of novel solvent systems, including water-lean and non-aqueous solvents, to reduce the energy penalty associated with solvent regeneration. mdpi.comresearchgate.net The integration of potassium hydrogen carbonate chemistry with renewable energy sources for CO₂ conversion into fuels and chemicals is also a promising avenue of investigation. google.comgoogle.com

The catalytic applications of potassium hydrogen carbonate are also a key area of future research. Its potential as a promoter in catalysis for converting CO₂ into valuable chemicals is a significant step towards a circular economy. acs.org Further studies will likely explore its use in other catalytic systems and for the synthesis of a broader range of organic compounds.

The table below outlines some of the future research directions for potassium hydrogen carbonate.

Future Research Directions for Potassium Hydrogen Carbonate

| Research Area | Future Focus | Potential Impact |

|---|---|---|

| Sustainable Agriculture | Development of advanced formulations for enhanced fungicidal efficacy and broader crop applicability. windows.net | Reduced reliance on synthetic fungicides and promotion of organic farming. vinatiorganics.comwindows.net |

| Carbon Capture and Utilization | Design of novel solvent systems to lower the energy requirements for CO₂ desorption and integration with renewable energy for CO₂ conversion. mdpi.comgoogle.comgoogle.comresearchgate.net | More economical and sustainable CO₂ mitigation technologies. mdpi.comresearchgate.net |

| Catalysis | Exploration of its role as a catalyst or promoter in a wider range of organic transformations, particularly in CO₂ conversion to value-added chemicals. fishersci.caacs.org | Advancement of green chemistry and circular economy principles. acs.org |

| Materials Science | Investigation into the synthesis of functional materials, such as potassium-carbonate co-substituted hydroxyapatites, for applications like CO₂ utilization. rsc.org | Creation of new materials with potential environmental and biomedical applications. rsc.org |

Structure

2D Structure

Eigenschaften

IUPAC Name |

potassium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJADVDDVDEDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Reaction Dynamics of Potassium Hydrogen Carbonate

Industrial and Laboratory Synthesis Methodologies

The synthesis of potassium hydrogen carbonate is primarily achieved through the carbonation of potassium-containing solutions. This process can be adapted for both large-scale industrial production and smaller-scale laboratory preparations.

Carbonation of Potassium Carbonate and Potassium Hydroxide (B78521) Solutions

The principal industrial method for producing potassium hydrogen carbonate involves the reaction of a concentrated aqueous solution of potassium carbonate with carbon dioxide. expertmarketresearch.comwikipedia.org The reaction proceeds as follows:

K₂CO₃ + CO₂ + H₂O → 2KHCO₃ wikipedia.org

This process is straightforward and is typically carried out in a reactor where carbon dioxide gas is bubbled through the potassium carbonate solution. expertmarketresearch.com

KOH + CO₂ → KHCO₃

In a laboratory setting, a similar principle is applied. Bubbling carbon dioxide through a saturated solution of potassium carbonate or a solution of potassium hydroxide can effectively synthesize potassium bicarbonate. chemicalbook.comsciencemadness.org For instance, passing carbon dioxide through an 80% ethanol (B145695) solution of potassium hydroxide can also yield the product. chemicalbook.com

Interactive Data Table: Synthesis Reaction Parameters

| Starting Material | Reagent | Product | Reaction Environment |

| Potassium Carbonate (K₂CO₃) | Carbon Dioxide (CO₂) | Potassium Hydrogen Carbonate (KHCO₃) | Aqueous Solution |

| Potassium Hydroxide (KOH) | Carbon Dioxide (CO₂) | Potassium Hydrogen Carbonate (KHCO₃) | Aqueous or Ethanolic Solution |

Recrystallization and Purification Techniques in Synthesis

Recrystallization is a critical step in the synthesis of potassium hydrogen carbonate to obtain a high-purity product. procurementresource.comarmandproducts.com This technique relies on the principle that the solubility of potassium hydrogen carbonate in a solvent is dependent on temperature. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. As the solution cools, the solubility of potassium hydrogen carbonate decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. wisc.edumt.com

A specific method for producing ultrafine potassium bicarbonate particles is anti-solvent recrystallization. In one study, optimal conditions were found to be an initial solution concentration of 100 g/L, a stirring speed of 700 r/min, and a solvent/anti-solvent (ethanol) volume ratio of 1:10. This process yielded particles with a mean size of 491.9 nm. researchgate.net The purified crystals are typically collected by filtration, washed, and then dried. wisc.edu

Decomposition Mechanisms and Thermal Behavior

Potassium hydrogen carbonate is thermally unstable and decomposes upon heating. Understanding the kinetics and products of this decomposition is essential for its handling and application.

Thermally Induced Decomposition Kinetics

The thermal decomposition of potassium hydrogen carbonate is a well-studied process. The decomposition temperature is reported to be in the range of 100 to 120°C. wikipedia.orgbyjus.com However, some sources indicate that complete decomposition occurs at higher temperatures, around 200°C. chemicalbook.com One study determined that the bicarbonate begins to decompose at 364 K (91°C), with the maximum reaction rate occurring at 421.9 K (148.75°C). researchgate.netacs.org

The kinetics of this decomposition have been investigated using thermogravimetric analysis (TGA). An Arrhenius-type relationship was developed, yielding an activation energy of 141.3 kJ/mol and a reaction order of 1.145. researchgate.netacs.orgfao.org

Interactive Data Table: Decomposition Kinetic Parameters

| Parameter | Value | Unit | Source |

| Onset Decomposition Temperature | 364 | K | researchgate.netacs.org |

| Temperature of Maximum Reaction Rate | 421.9 | K | researchgate.netacs.org |

| Activation Energy (Ea) | 141.3 | kJ/mol | researchgate.netacs.org |

| Reaction Order (n) | 1.145 | - | researchgate.netacs.org |

Characterization of Decomposition Products and Pathways

The thermal decomposition of solid potassium hydrogen carbonate yields potassium carbonate, water, and carbon dioxide. wikipedia.orgchemicalbook.combyjus.comatomistry.com The balanced chemical equation for this reaction is:

2KHCO₃(s) → K₂CO₃(s) + H₂O(g) + CO₂(g) wikipedia.orgatomistry.comasbe.org

This reaction is utilized in the production of high-purity potassium carbonate. wikipedia.org The decomposition proceeds in a manner similar to the evaporation of a volatile liquid, where a definite pressure is established at each temperature, independent of the amounts of the solid reactants present. atomistry.com

Acid-Base Equilibria and Solution Chemistry

In aqueous solution, potassium hydrogen carbonate dissociates into potassium ions (K⁺) and bicarbonate ions (HCO₃⁻). The bicarbonate ion is a key component of the carbonic acid/bicarbonate buffer system, which is fundamental in maintaining pH in biological systems. pearson.comjove.comwikipedia.orgebsco.com

The bicarbonate ion is amphiprotic, meaning it can act as both a weak acid and a weak base. jove.com This is due to the two-step dissociation of carbonic acid (H₂CO₃):

H₂CO₃ ⇌ H⁺ + HCO₃⁻ (pKa₁ ≈ 6.1 - 6.35) pearson.commpbio.comkhanacademy.org

HCO₃⁻ ⇌ H⁺ + CO₃²⁻ (pKa₂ ≈ 10.3) wikipedia.orgmpbio.comkhanacademy.org

The pKa values indicate the pH at which the concentrations of the acid and its conjugate base are equal. pearson.com Due to these equilibria, a solution of potassium hydrogen carbonate is slightly alkaline, with a 1% solution having a pH of approximately 8.2. armandproducts.comarmandproducts.com This buffering capacity makes potassium hydrogen carbonate useful in applications requiring pH regulation, such as in medications and winemaking. wikipedia.org The bicarbonate ion can neutralize added acids by accepting a proton to form carbonic acid, and neutralize added bases by donating a proton to form the carbonate ion. jove.comwikipedia.org

Buffering Capacity and pH Regulation in Aqueous Systems

Potassium hydrogen carbonate (KHCO₃), also known as potassium bicarbonate, plays a crucial role in regulating pH in aqueous solutions due to its properties as a buffering agent. A buffer system resists changes in pH upon the addition of an acid or a base. The buffering capacity of potassium hydrogen carbonate stems from the equilibrium between a weak acid, carbonic acid (H₂CO₃), and its conjugate base, the bicarbonate ion (HCO₃⁻).

When dissolved in water, potassium hydrogen carbonate dissociates into potassium ions (K⁺) and bicarbonate ions (HCO₃⁻). The bicarbonate ion is the key component responsible for the buffering action. It can neutralize excess acid (H⁺ ions) or base (OH⁻ ions) introduced into the system.

The relevant chemical equilibria are as follows:

Reaction with Acid: When an acid is added, the bicarbonate ion acts as a base, accepting a proton (H⁺) to form carbonic acid. HCO₃⁻(aq) + H⁺(aq) ⇌ H₂CO₃(aq)

Reaction with Base: When a base is added, the carbonic acid present in the equilibrium donates a proton to neutralize the hydroxide ions (OH⁻), forming bicarbonate and water. H₂CO₃(aq) + OH⁻(aq) ⇌ HCO₃⁻(aq) + H₂O(l)

Carbonic acid is itself in equilibrium with dissolved carbon dioxide and water. wikipedia.org

H₂CO₃(aq) ⇌ H₂O(l) + CO₂(aq)

The effectiveness of a buffer is determined by its pKa, the pH at which the concentrations of the acid and its conjugate base are equal. The carbonic acid/bicarbonate system has two dissociation constants. The first pKa (pKa₁) for the dissociation of carbonic acid (H₂CO₃) to bicarbonate (HCO₃⁻) is approximately 6.3 at 25°C. enviro.wiki The second pKa (pKa₂) for the dissociation of bicarbonate to carbonate (CO₃²⁻) is about 10.3. enviro.wiki The primary buffering range for the bicarbonate system is centered around the first pKa value, typically considered to be effective between a pH of approximately 5.3 and 7.3. This makes it an effective buffer for maintaining a near-neutral pH in various systems. enviro.wiki

The ability of the bicarbonate system to resist pH changes is known as its buffering capacity. mcgill.cant-labs.com This capacity is a function of the total concentration of the buffer components (carbonic acid and bicarbonate ions). enviro.wiki In hydroponic systems, for instance, potassium bicarbonate is used to stabilize pH, preventing drastic fluctuations that can affect nutrient availability for plants. artisuntechnology.com When dissolved, it releases bicarbonate ions that neutralize excess acidity by combining with hydrogen ions to form water and carbon dioxide. artisuntechnology.com

| Parameter | Value | Significance |

|---|---|---|

| First Acid Dissociation Constant (pKa₁) | ~6.3 (at 25°C) | pH at which [H₂CO₃] = [HCO₃⁻]. Center of the primary buffering range. enviro.wiki |

| Second Acid Dissociation Constant (pKa₂) | ~10.3 (at 25°C) | pH at which [HCO₃⁻] = [CO₃²⁻]. enviro.wiki |

| Effective Buffering Range | pH 5.3 – 7.3 | The pH range where the bicarbonate system most effectively resists pH changes. |

Reactions with Inorganic and Organic Acids

Potassium hydrogen carbonate, as a basic salt, readily reacts with both inorganic and organic acids in neutralization reactions. These reactions typically produce a potassium salt, water, and carbon dioxide gas, which is observed as effervescence.

Reactions with Inorganic Acids

Inorganic acids, such as mineral acids, react with potassium hydrogen carbonate in a classic acid-base reaction. The bicarbonate ion accepts a proton from the acid, forming unstable carbonic acid, which then decomposes.

Reaction with Hydrochloric Acid (HCl): When potassium hydrogen carbonate reacts with hydrochloric acid, it forms potassium chloride (KCl), water (H₂O), and carbon dioxide (CO₂). quora.comechemi.com KHCO₃(aq) + HCl(aq) → KCl(aq) + H₂O(l) + CO₂(g)

Reactions with Organic Acids

Organic acids, characterized by the presence of a carboxyl group (-COOH), also react with potassium hydrogen carbonate. This reaction is a common test for the presence of carboxylic acids. savemyexams.com The reaction produces a potassium carboxylate salt, water, and carbon dioxide. chemguide.co.ukpassmyexams.co.uk

General Reaction with a Carboxylic Acid (RCOOH): KHCO₃(aq) + RCOOH(aq) → RCOOK(aq) + H₂O(l) + CO₂(g)

Reaction with Ethanoic Acid (CH₃COOH): With ethanoic acid (acetic acid), potassium hydrogen carbonate reacts to form potassium ethanoate (potassium acetate), water, and carbon dioxide. KHCO₃(aq) + CH₃COOH(aq) → CH₃COOK(aq) + H₂O(l) + CO₂(g)

These reactions demonstrate the role of potassium hydrogen carbonate as a base capable of neutralizing a wide range of acidic compounds.

| Acid Type | Reactant Acid | Products | Balanced Chemical Equation |

|---|---|---|---|

| Inorganic | Hydrochloric Acid (HCl) | Potassium Chloride (KCl), Water (H₂O), Carbon Dioxide (CO₂) | KHCO₃ + HCl → KCl + H₂O + CO₂ quora.com |

| Inorganic | Phosphoric Acid (H₃PO₄) | Potassium Dihydrogen Phosphate (KH₂PO₄), Water (H₂O), Carbon Dioxide (CO₂) | KHCO₃ + H₃PO₄ → KH₂PO₄ + H₂O + CO₂ quora.com |

| Organic | Ethanoic Acid (CH₃COOH) | Potassium Ethanoate (CH₃COOK), Water (H₂O), Carbon Dioxide (CO₂) | KHCO₃ + CH₃COOH → CH₃COOK + H₂O + CO₂ |

Advanced Chemical Applications and Mechanistic Studies

Catalysis and Reaction Engineering

In the domain of catalysis, potassium hydrogen carbonate is valued for its performance in polymerization, organic synthesis, and as a dopant in oxidation reactions. Its basicity, thermal decomposition characteristics, and the catalytic nature of the resulting potassium species are central to its function.

Role as a Catalyst in Polymerization Processes (e.g., Synthetic Fibers, Olefin Dehydrogenation)

Potassium hydrogen carbonate is employed as a catalyst in the polymerization of synthetic fibers. thermofisher.krfishersci.at It is listed as a viable catalyst for the melt condensation polymerization process used to prepare polyester (B1180765) carbonates, which are valued for their unique material properties. [Previous search results not shown] In the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), various potassium salts, including the carbonate and bicarbonate, can be utilized to influence the reaction kinetics and properties of the final polymer. While specific mechanistic details for KHCO₃ are not extensively detailed in publicly available research, its function is likely tied to its decomposition to potassium carbonate (K₂CO₃), which acts as a basic catalyst promoting transesterification reactions essential for polyester chain growth. mdpi.com

In the context of olefin production, dehydrogenation processes are critical. While specific studies detailing the direct use of potassium hydrogen carbonate as the primary catalyst are limited, the role of potassium compounds, particularly potassium carbonate and potassium oxide, as promoters is well-established in industrial dehydrogenation. One of the largest applications is the production of styrene (B11656) via the dehydrogenation of ethylbenzene, where catalysts are typically based on iron(III) oxide promoted with potassium carbonate or oxide. wikipedia.orggoogle.com The potassium promoter plays a crucial role in maintaining the catalyst's activity and selectivity by facilitating the removal of coke precursors from the catalyst surface. Similarly, in the dehydrogenation of other light alkanes, potassium-containing catalysts are investigated to enhance olefin yields. mdpi.com It is plausible that potassium hydrogen carbonate serves as a precursor for the in-situ formation of the active potassium carbonate or oxide species under the high-temperature conditions typical of these reactions.

Catalytic Applications in Organic Synthesis (e.g., Dimethyl Carbonate, Propylene (B89431) Glycol Synthesis)

A significant application of potassium hydrogen carbonate is in the one-pot synthesis of dimethyl carbonate (DMC) and propylene glycol (PG) from propylene oxide, methanol (B129727), and supercritical carbon dioxide (scCO₂). scispace.comresearchgate.net This process is noteworthy for its efficiency and environmental benefits, utilizing CO₂ as a feedstock. Research has demonstrated that KHCO₃ can act as a simple, inexpensive, and effective sole catalyst for this transformation. scispace.combibliotekanauki.pl

The reaction proceeds in two main steps: first, the cycloaddition of CO₂ to propylene oxide to form propylene carbonate, and second, the transesterification of propylene carbonate with methanol to yield DMC and PG. Potassium bicarbonate is believed to catalyze both steps. Compared to the stronger base potassium carbonate (K₂CO₃), the weaker base KHCO₃ has been shown to be a slightly more efficient catalyst, achieving high conversion rates of propylene oxide and good yields of both DMC and PG with minimal by-products. scispace.comresearchgate.net The use of supercritical CO₂ as both a reactant and a solvent enhances mass transfer and reaction rates. scispace.com

| Catalyst | Propylene Oxide Conversion (%) | Dimethyl Carbonate Yield (%) | Propylene Glycol Yield (%) | Reference |

|---|---|---|---|---|

| Potassium Hydrogen Carbonate (KHCO₃) | High | ~30% | High | scispace.com |

| Potassium Carbonate (K₂CO₃) | High | Slightly lower than KHCO₃ | High | scispace.com |

This interactive table summarizes the catalytic performance of potassium hydrogen carbonate in the synthesis of dimethyl carbonate and propylene glycol. Data is based on findings reported in the cited literature.

Dopant Functionality in Catalytic Oxidation Reactions

Potassium is widely used as a dopant or promoter to enhance the performance of catalysts in various oxidation reactions. The addition of potassium, which can be introduced using precursors like potassium hydrogen carbonate, can significantly improve a catalyst's activity, selectivity, and stability.

In the catalytic oxidation of soot from diesel engines, potassium has proven to be an excellent additive. rsc.org Its roles are multifaceted:

Improved Contact: Potassium compounds often have low melting points, which allows them to create a molten salt phase at reaction temperatures. This improves the physical contact between the solid soot particles and the solid catalyst, accelerating the oxidation rate. rsc.org

Enhanced Oxygen Reactivity: As an alkali metal, potassium is strongly electron-donating. This property can promote the reactivity of oxygen species on the catalyst surface, making them more effective in oxidizing soot and other pollutants like nitrogen oxides (NO). rsc.org

Formation of Carbonate Intermediates: Potassium can facilitate the consumption of carbon by forming carbonate-type intermediates. rsc.org

Similarly, in the selective oxidation of toluene (B28343) to benzaldehyde, small additions of potassium to a V/Ti-oxide catalyst were found to increase both activity and selectivity. scispace.com Mechanistic studies suggest that potassium doping leads to a higher concentration of nucleophilic lattice oxygen (O²⁻), which is responsible for partial oxidation, and a lower concentration of electrophilic surface oxygen (O⁻, O₂⁻), which tends to cause complete oxidation to CO₂. scispace.com This shift in the nature of the active oxygen species is key to improving the yield of the desired partial oxidation product. Furthermore, potassium doping can inhibit carbon deposition on catalyst surfaces, thereby prolonging the catalyst's lifespan in processes like the steam reforming of ethanol (B145695). nih.gov

Interaction with Complex Biomass and Carbonaceous Matrices

Potassium hydrogen carbonate and its derivative species play a crucial catalytic role in the thermochemical conversion of biomass and in the synthesis of porous carbon materials.

Reaction Mechanisms in Black Liquor Alkali Activation

The catalytic mechanism of potassium in biomass and black liquor gasification involves several key steps:

Oxygen Transfer: Potassium species, particularly K₂CO₃ (which can be formed from KHCO₃), facilitate the transfer of oxygen from the gasifying agent (e.g., steam or CO₂) to the carbonaceous char.

Intermediate Formation: The catalyst reacts with the carbon matrix to form intermediate complexes. In steam gasification, this can involve the formation of phenolate-like structures and the subsequent release of CO and H₂.

Catalyst Regeneration: The potassium catalyst is regenerated in a cyclic process, allowing a small amount of catalyst to convert a large amount of carbon.

The presence of potassium significantly enhances the rate of char gasification, reduces the formation of undesirable tars, and can influence the composition of the resulting synthesis gas (syngas). mdpi.comresearchgate.net The high mobility of potassium catalysts at gasification temperatures allows them to maintain contact with the receding carbon surface, ensuring sustained catalytic activity. scholaris.ca

| Catalytic Effect | Mechanism/Observation | Reference |

|---|---|---|

| Increased Gasification Rate | Enhances oxygen transfer from steam/CO₂ to char. | scholaris.ca |

| Tar Reduction | Promotes tar cracking and reforming reactions. | mdpi.com |

| Improved Syngas Quality | Can increase H₂ and CO yields. | researchgate.net |

| Lower Reaction Temperature | Allows for effective gasification at lower temperatures compared to non-catalytic processes. | researchgate.net |

This interactive table outlines the principal catalytic effects of potassium species in the gasification of biomass and black liquor.

Influence on Microporous and Mesoporous Material Formation

Potassium compounds, including the carbonate and hydroxide (B78521), are widely used as chemical activating agents in the synthesis of high-surface-area activated carbons from various precursors. The activation process with potassium salts is highly effective for creating a well-developed pore structure. Potassium hydrogen carbonate can serve as a precursor to potassium carbonate in these high-temperature processes.

The mechanism of pore formation during potassium-based activation is complex but is understood to involve:

Chemical Etching: Redox reactions occur between the potassium compounds and the carbon framework, effectively "etching" the carbon and creating porosity.

Intercalation and Expansion: At high temperatures, elemental potassium is formed, which can intercalate between the carbon layers of the precursor material. This causes the carbon lattice to expand and swell. Upon removal of the potassium compounds through washing, a porous network with a high surface area is left behind. researchgate.net

The choice of activating agent influences the final pore structure. Activation with potassium hydroxide (KOH) typically produces materials that are extremely microporous. researchgate.net In contrast, activation with potassium carbonate (K₂CO₃) tends to favor the formation of mesoporosity at the expense of microporosity, particularly at higher activation temperatures. core.ac.uk This allows for the tuning of the pore size distribution of the final carbon material by selecting the appropriate potassium-based activator and process conditions, tailoring the material for specific applications such as gas adsorption or energy storage. mdpi.com

Environmental Engineering and Sustainable Technologies

Carbon Dioxide Capture and Utilization (CCU) Technologies

In the effort to reduce greenhouse gas emissions, CCU technologies are critical. Potassium carbonate-based processes, which involve the formation and subsequent decomposition of potassium hydrogen carbonate, are considered a promising and environmentally benign alternative to traditional amine-based solvents for capturing CO₂ from industrial flue gases. researchgate.netunimelb.edu.au These systems are noted for their low regeneration energy, resistance to degradation, and low corrosivity. researchgate.net A notable approach involves using a concentrated potassium carbonate solution where the absorption of CO₂ leads to the precipitation of potassium hydrogen carbonate, thereby increasing the absorption capacity of the solvent. researchgate.netunimelb.edu.auacs.org

Advanced CO₂ absorption processes are being developed that leverage a potassium carbonate/bicarbonate (PCB) solution as the solvent. researchgate.netresearchgate.net In these systems, CO₂ from flue gas reacts with the aqueous potassium carbonate solution to form potassium hydrogen carbonate. mdpi.com One innovative process involves the crystallization of potassium hydrogen carbonate from the CO₂-rich solution, forming a slurry. researchgate.netillinois.eduresearchgate.net This crystallization-enabled slurry is then used for high-pressure stripping of CO₂, which can significantly reduce the energy penalty associated with CO₂ capture. researchgate.netresearchgate.netillinois.edu The formation of potassium hydrogen carbonate crystals can also enhance the CO₂ absorption rate. acs.orgbit.edu.cn Potassium carbonate solutions are advantageous due to their low heat of absorption compared to benchmark solvents like monoethanolamine (MEA). acs.orgbit.edu.cnuliege.be However, they exhibit slow absorption kinetics, which necessitates the addition of promoters or catalysts to improve reaction rates for industrial applications. researchgate.netmdpi.com

Understanding the crystallization of potassium hydrogen carbonate is crucial for designing and operating efficient CO₂ capture systems that involve precipitation. The kinetics of this process, including nucleation and crystal growth, are influenced by various operational parameters. researchgate.netillinois.edu The precipitate in these systems is typically identified as kalicinite, a mineral form of potassium hydrogen carbonate, which often presents a hexagonal prism shape. researchgate.netscribd.com

Nucleation, the initial step in crystal formation, has been studied in the potassium carbonate-potassium hydrogen carbonate-water ternary system. Research indicates that primary nucleation, which includes both homogeneous and heterogeneous nucleation, is the dominant mechanism in this system. researchgate.netacs.org In contrast, secondary nucleation appears to be largely inhibited. researchgate.netacs.org However, other studies suggest that the fast growth rate of potassium hydrogen carbonate crystals can promote secondary nucleation, which is considered more robust for producing particles with favorable characteristics. ntnu.no The nucleation kinetics are evaluated using methods such as the metastable zone width and induction time. researchgate.netacs.org Findings have shown that different nucleation mechanisms may correspond to different cooling rates within the system. researchgate.netacs.org

The growth of potassium hydrogen carbonate crystals is significantly affected by the level of supersaturation and the concentration of the potassium carbonate solvent. researchgate.netacs.orgresearchgate.netacs.org The crystal growth rate has been observed to be controlled by surface integration, with a growth order of two. ntnu.no The supersaturation of potassium hydrogen carbonate and the concentration of potassium carbonate are key determinants of the nucleation kinetics. researchgate.netacs.org

Various experimental conditions have been studied to quantify their effects on crystallization kinetics. The table below summarizes findings on how different parameters influence the crystal size and nucleation rate of potassium hydrogen carbonate.

| Parameter | Effect on Mean Crystal Size | Effect on Total Nucleation Rate | Reference |

|---|---|---|---|

| Increased Mean Residence Time | Increase | Decrease | researchgate.net |

| Increased Agitation Speed | Decrease | Increase | researchgate.net |

| Increased Crystallization Temperature | Increase | Decrease | researchgate.net |

A significant advantage of the potassium carbonate system is the lower energy requirement for solvent regeneration compared to amine-based systems. mdpi.comsessionboard.comdiva-portal.org The regeneration process, also known as desorption or stripping, involves heating the CO₂-rich solution or slurry to release the captured CO₂. diva-portal.org Using a slurry of potassium hydrogen carbonate for desorption can reduce regeneration energy by 34% compared to traditional carbonate processes without precipitation. acs.orgbit.edu.cn

The process aims to achieve a high stripping pressure and a low water vapor-to-CO₂ ratio in the released gas stream, which is favored by operating at high temperatures with a highly concentrated and CO₂-loaded solution. researchgate.net Studies have shown that the total heat required for CO₂ stripping with the potassium carbonate/bicarbonate system can be up to three times lower than that of the benchmark 5 M monoethanolamine system under optimal conditions. researchgate.net The complete decomposition of the potassium hydrogen carbonate product can be achieved at temperatures below 150°C in a temperature swing process. acs.org

To optimize the design and operation of CO₂ capture facilities, mathematical models are developed to simulate the absorption process in packed columns or reactors. mdpi.comaidic.itsemanticscholar.org These models are often based on the two-film theory and incorporate equations for heat and mass transfer, reaction kinetics, and equilibrium data. aidic.itresearchgate.net The models help predict key performance indicators such as CO₂ content in the purified gas, temperature profiles, and concentration profiles of the chemical species involved. aidic.itresearchgate.net

Simulations using software like Aspen Plus® are used to evaluate operating parameters such as pressure, temperature, and solvent concentration to determine optimal conditions for CO₂ capture and regeneration. mdpi.com For instance, one study identified optimal conditions as a stripper pressure of 0.3 bar, a stripper temperature of 100 °C, and a solvent concentration of 15 wt%, achieving 99.91% CO₂ capture. mdpi.com

Process intensification (PI) aims to reduce capital and operating costs by making processes smaller, more efficient, and more sustainable. mdpi.comugent.be In the context of CO₂ desorption, PI technologies such as rotating packed beds, microreactors, and membrane contactors are explored as alternatives to conventional packed beds due to their superior heat and mass transfer characteristics. ugent.beugent.be

Influence of Promoters (e.g., Amines, Amino Acids, Alcohols) on Absorption/Desorption Efficiency

The efficiency of CO₂ absorption into potassium carbonate solutions to form potassium bicarbonate can be significantly enhanced by the addition of various chemical promoters. These promoters accelerate the reaction kinetics, which is crucial for reducing the size and cost of industrial absorption equipment unimelb.edu.au.

Piperazine is another highly effective promoter that can enhance the conversion of carbonate to bicarbonate researchgate.net. The primary mechanism for these promoters involves the amino groups, which react with CO₂ through a zwitterion mechanism, similar to traditional amine solvents researchgate.nettuiasi.ro. Blending a small amount of a primary amine with a tertiary amine can also significantly enhance the CO₂ absorption rate oil.gov.iq.

| Promoter (1.0M) | Acceleration Factor |

|---|---|

| Glycine | 22 |

| Sarcosine | 45 |

| Proline | 14 |

Role of Support Materials in CO₂ Capture Performance

For solid sorbent applications, potassium carbonate is dispersed on a porous support material to enhance its performance in capturing CO₂ to form potassium bicarbonate wur.nlacs.org. The support material plays a crucial role by increasing the surface area for the reaction, preventing the attrition of sorbent particles in reactors, and facilitating the dispersion of active alkaline sites nih.govresearchgate.net.

A variety of materials have been investigated as supports, including activated carbon, zeolites, and metal oxides like alumina (B75360) (Al₂O₃), titania (TiO₂), and magnesia (MgO) nih.govresearchgate.net. Activated carbon is a favorable support due to its high surface area, abundant porosity, and hydrothermal stability wur.nlnih.gov. The surface properties of the support significantly affect the CO₂ capture capacity. For instance, apolar carbon surfaces have been found to promote CO₂ adsorption over water adsorption, leading to higher capture efficiency wur.nlacs.org.

The choice of support material and the optimization of its pore structure are critical for maximizing CO₂ adsorption nih.gov. Research has shown that a K₂CO₃ sorbent supported on a combination of magnesia and alumina can achieve a high CO₂ uptake of 109.6 mg of CO₂ per gram of sorbent researchgate.net. The interaction between the potassium carbonate and the support can sometimes lead to the formation of inactive compounds during absorption/regeneration cycles, which may decrease the sorbent's capacity over time researchgate.net. Therefore, selecting a support that maintains thermal stability and minimizes undesirable side reactions is essential for long-term performance nih.govresearchgate.net.

| Support Material | CO₂ Adsorption Capacity (mmol g⁻¹) |

|---|---|

| Al₂O₃ | 0.82 |

| Optimized Al₂O₃-2 | 1.12 |

| MgO/Al₂O₃ | 2.50 |

Water Treatment and Remediation

Mechanisms of Heavy Metal Removal from Wastewater

Potassium hydrogen carbonate is utilized in the chemical precipitation method for removing heavy metals from wastewater google.com. The primary mechanism involves the reaction of bicarbonate and carbonate ions with soluble heavy metal ions to form insoluble heavy metal carbonate precipitates. These precipitates can then be separated from the water through processes like crystallization, filtration, or sedimentation google.comnih.gov.

This process is effective for a range of heavy metals, including nickel (Ni), strontium (Sr), zinc (Zn), copper (Cu), iron (Fe), silver (Ag), lead (Pb), cadmium (Cd), and mercury (Hg) google.com. The efficiency of removal is dependent on factors such as pH and the concentration of the carbonate solution. For instance, in the removal of zinc, increasing the total carbonate concentration from 2 mmol/L to 100 mmol/L increased the removal efficiency from 70-80% to 90-95% google.com.

The process can be enhanced by using a fluidized bed reactor containing a suitable seed material, such as sand or crystals of the metal carbonate being removed. The heavy metal carbonate crystals crystallize onto the bed material, forming larger granules that can be periodically removed from the reactor google.com. The formation of insoluble compounds like lead carbonate (PbCO₃) and lead hydroxide (B78521) (Pb(OH)₂) is a key reason for the increased removal of lead from water with high bicarbonate concentrations mdpi.com.

pH Adjustment for Microbiological Processes in Wastewater Treatment

Maintaining a stable pH is critical for the efficiency of biological wastewater treatment processes, which rely on microorganisms to break down organic waste biologicalwasteexpert.comwaterandwastewater.com. Most of these biological processes, particularly nitrification (ammonia removal), function optimally within a pH range of 7.0 to 8.0 biologicalwasteexpert.com.

Potassium bicarbonate serves as an effective agent for pH adjustment and alkalinity control in wastewater treatment. Alkalinity is the water's capacity to neutralize acids, and it acts as a buffer against drastic pH changes waterandwastewater.com. During wastewater treatment, acids are produced from the breakdown of waste and other biochemical processes, which tends to lower the pH ahperformance.com.

Potassium bicarbonate, when added to the water, provides bicarbonate ions which form a buffering system with carbonic acid and carbonate ions lmiab.com. This system neutralizes excess hydrogen ions (acid) or hydroxide ions (base), thereby stabilizing the pH within the desired range for microbiological activity lmiab.comierwater.com. Unlike strong bases such as sodium hydroxide (caustic soda), bicarbonate provides a buffering effect and has a low potential for overdosing, as it tends to maintain the pH at a maximum of around 8.3 biologicalwasteexpert.comahperformance.com. This ensures a stable environment for sensitive microorganisms, like Ammonia Oxidizing Bacteria (AOB) and Nitrite Oxidizing Bacteria (NOB), preventing system upsets and ensuring reliable treatment performance biologicalwasteexpert.com.

Fire Safety Science and Engineering Research

Flame Inhibition Mechanisms and Chemical Kinetics

The primary fire-extinguishing action of potassium hydrogen carbonate is chemical, although physical effects also play a role. When introduced into a flame, the compound decomposes, releasing species that interfere with the chemical reactions of combustion.

The most critical mechanism by which potassium hydrogen carbonate extinguishes a flame is through the interruption of the combustion chain reaction in the gas phase. vinatiorganics.com In a hydrocarbon flame, key reactive species, known as free radicals—primarily hydrogen (H•) and hydroxyl (OH•) radicals—propagate the fire. Potassium-containing species catalytically remove these radicals, terminating the chain reaction. nist.gov

Upon exposure to the high temperatures of a fire, KHCO₃ decomposes and vaporizes, releasing atomic potassium (K). This potassium and its derivatives then participate in a radical scavenging cycle. nih.gov The main inhibition reactions comprising this cycle are:

KOH + H• → K• + H₂O nih.govtandfonline.comnist.govresearchgate.netnih.gov

K• + OH• + M → KOH + M (where M is a third body) nih.govtandfonline.comnist.govresearchgate.netnih.gov

The net result of this cycle is the recombination of the key flame-propagating radicals (H• + OH• → H₂O), which effectively breaks the chain of combustion reactions. nih.govtandfonline.comnist.govresearchgate.netnih.gov The potassium hydroxide (B78521) (KOH) is regenerated, allowing a small amount of potassium to remove a large number of free radicals. nih.gov This chemical interference is significantly more effective than that of sodium bicarbonate-based agents. vinatiorganics.com

In addition to its primary chemical inhibition, potassium hydrogen carbonate contributes to fire suppression through physical mechanisms.

Cooling Effect: The thermal decomposition of KHCO₃ is an endothermic process, meaning it absorbs heat from its surroundings. nist.govkiddetechnologies.com This heat absorption helps to cool the fire, reducing the temperature of the fuel below its ignition point.

Asphyxiation Effect: The decomposition of potassium hydrogen carbonate releases both water vapor (H₂O) and carbon dioxide (CO₂). aryacoupling.com These gases are non-combustible and act to displace oxygen in the immediate vicinity of the fire. vinatiorganics.comaryacoupling.com This reduction in oxygen concentration, also known as smothering or asphyxiation, helps to starve the fire. vinatiorganics.com

To better understand and predict the fire suppression behavior of KHCO₃, researchers have developed detailed gas-phase kinetic models. nih.govtandfonline.comnist.govresearchgate.net These models simulate the complex chemical reactions that occur when potassium species are introduced into a flame. The models include a comprehensive set of reactions involving numerous gas-phase potassium-containing species, such as K, KO, KO₂, KH, KOH, K₂O, (KOH)₂, K₂CO₃, and KHCO₃. nih.govtandfonline.comnist.govresearchgate.net

Flame equilibrium calculations within these models show that atomic potassium (K) and potassium hydroxide (KOH) are the primary potassium-containing species in the combustion products. nih.govtandfonline.comnist.govresearchgate.net Kinetic modeling has successfully predicted the reduction in the burning velocities of hydrocarbon-air flames with the addition of KHCO₃. nih.govtandfonline.comresearchgate.netnih.gov

A key finding from this research is the "strong saturation effect". nih.govtandfonline.comnist.govresearchgate.netnih.gov This phenomenon describes how a small concentration of KHCO₃ can cause a significant decrease in burning velocity. However, as more agent is added, the incremental effect on reducing burning velocity diminishes. nih.govtandfonline.comnist.govresearchgate.netnih.gov For example, research indicates that a volume fraction of approximately 0.1% KHCO₃ can reduce the burning velocity by half, but an additional 0.6% is needed to achieve a further significant reduction. nih.govtandfonline.comnist.govresearchgate.netnih.gov This is because the initial addition of the potassium compound quickly reduces the radical concentration down to equilibrium levels, making further additions less effective. nih.govnist.govresearchgate.net

| KHCO₃ Volume Fraction (%) | Effect on Burning Velocity | Observation |

|---|---|---|

| ~0.1% | Reduced by a factor of 2 | High initial efficiency in reducing radical super-equilibrium. |

| ~0.7% (0.1% + 0.6%) | Reduced to ~5 cm/s | Diminishing returns as radical concentrations approach equilibrium. |

Development of Advanced Fire Suppressant Formulations

Building on the fundamental understanding of its inhibition mechanisms, research has focused on enhancing the performance of potassium hydrogen carbonate through advanced formulations, primarily by manipulating particle size and creating composite materials.

The particle size of a dry chemical agent is a critical factor in its fire suppression efficiency. acs.org Research has consistently shown that reducing the particle size of KHCO₃ to the "superfine" or "ultrafine" level significantly improves its performance. acs.orgresearchgate.net

Smaller particles possess a larger specific surface area per unit mass. mdpi.com This increased surface area leads to several advantages:

Faster Decomposition: A larger surface area allows the particles to absorb heat more rapidly, accelerating the endothermic decomposition and the release of active potassium species into the flame zone. researchgate.net

Improved Dispersion: Finer particles can be more easily fluidized and dispersed, creating a denser and more uniform cloud of extinguishing agent that can better penetrate the flame. researchgate.net

Enhanced Chemical Inhibition: The faster release of a higher concentration of potassium radicals enhances the efficiency of the gas-phase radical termination reactions. acs.org

Studies have demonstrated that superfine KHCO₃ powders, often combined with organic and inorganic additives to improve flowability and prevent caking, exhibit superior fire suppression efficacy compared to commercial-grade powders with larger particle sizes. researchgate.net

A promising area of research is the development of composite fire extinguishing agents that combine the chemical inhibition properties of KHCO₃ with the physical suppression effects of other compounds. One such novel agent is a composite of potassium hydrogen carbonate coated on hydromagnesite (KHCO₃@HM). researchgate.netresearchgate.net

Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) is a mineral that provides a strong cooling effect upon thermal decomposition due to the release of both water and carbon dioxide. researchgate.netmdpi.com By coating KHCO₃ onto hydromagnesite particles, the resulting composite agent leverages multiple suppression mechanisms simultaneously. researchgate.net The hydromagnesite core provides a significant cooling and asphyxiation effect, while the potassium hydrogen carbonate shell delivers highly efficient chemical inhibition. researchgate.netresearchgate.net

Comparative studies have shown that KHCO₃@HM dry powder exhibits significantly better performance than traditional agents like monoammonium phosphate (NH₄H₂PO₄). researchgate.netresearchgate.net The composite powder demonstrates faster fire extinguishing times, requires less agent to suppress a fire, and produces a more pronounced cooling effect. researchgate.netresearchgate.net

| Performance Metric | KHCO₃@HM Dry Powder | NH₄H₂PO₄ Dry Powder | Advantage of KHCO₃@HM |

|---|---|---|---|

| Fire Extinguishing Time | 2.2 s faster | Baseline | Faster Suppression |

| Dry Powder Consumption | 3.71 g less | Baseline | Higher Efficiency |

| Cooling Effect (in 10 s) | 208 °C temperature reduction | 157 °C temperature reduction | Superior Cooling |

| Smoke Suppression (CO ppm) | 399 ppm | 545 ppm | Better Smoke Reduction |

| Specific Surface Area | 31.405 m²/g | 12.766 m²/g | Enhanced Reaction Surface |

The pyrolysis of the KHCO₃@HM composite reduces fire temperature, dilutes oxygen concentration, captures free radicals, and the final products can form a heat-insulating layer, providing a multi-faceted and highly effective approach to fire suppression. researchgate.net

Performance Evaluation and Comparative Studies of Suppression Efficacy

Potassium hydrogen carbonate (KHCO₃), commonly known as potassium bicarbonate, is a highly effective dry chemical fire suppressant. Its efficacy is attributed to its ability to interfere with the chemical chain reactions of combustion and to smother the fire. sxleixinchem.comvinatiorganics.com When heated, potassium hydrogen carbonate decomposes, releasing potassium compounds, water vapor, and carbon dioxide. sxleixinchem.com The potassium compounds react with and neutralize the highly reactive free radicals that sustain the fire, thereby breaking the combustion chain reaction. sxleixinchem.comvinatiorganics.com Simultaneously, the release of carbon dioxide, which is heavier than air, displaces oxygen, while water vapor helps to cool the fire, contributing to a smothering effect. sxleixinchem.com

Comparative studies consistently demonstrate the superior performance of potassium hydrogen carbonate over other extinguishing agents, particularly for Class B (flammable liquids) and Class C (energized electrical equipment) fires. sxleixinchem.comvinatiorganics.com

Comparison with Sodium Bicarbonate: In laboratory tests involving both counterflow propane-air diffusion flames and small n-heptane pan fires, potassium hydrogen carbonate was found to be more effective than sodium hydrogen carbonate for each particle size studied. dtic.mil Research indicates that "Purple K," a potassium hydrogen carbonate-based agent, is approximately twice as effective as sodium hydrogen carbonate for extinguishing Class B fires. vinatiorganics.com

Comparison with Carbon Dioxide (CO₂): For Class B fires, potassium hydrogen carbonate powder is significantly more effective than CO₂, with some studies suggesting it is four to five times more effective. vinatiorganics.com While CO₂ primarily extinguishes fires by displacing oxygen and cooling, potassium hydrogen carbonate's primary mechanism is the chemical interruption of the combustion reaction, which is a more efficient process for certain types of fires. sxleixinchem.comvinatiorganics.compcccdongnam.vnfirearmour.com.sg

Comparison with Foam Agents: In simulated shipboard engine room fire tests involving a 735 sq ft bilge fire with No. 2 diesel fuel, combined agent applications were evaluated. A combination of potassium hydrogen carbonate (PKP) and "Light Water" foam was found to be five to six times more effective in terms of the amount of agent required compared to a combination of PKP and standard protein foam. dtic.mil

The following table summarizes the comparative performance of potassium hydrogen carbonate in fire suppression tests.

Interactive Data Table: Comparative Fire Suppression Performance

| Test Scenario | Compared Agents | Key Finding |

|---|---|---|

| Shipboard Machinery Space Fire (735 sq ft Diesel Bilge Fire) | PKP (Potassium Bicarbonate) + "Light Water" vs. PKP + Type 5 Protein Foam | The PKP/"Light Water" combination required 1/5 to 1/6 the amount of agent compared to the PKP/Protein Foam combination for complete extinguishment. dtic.mil |

| Class B Fires | Potassium Bicarbonate vs. Sodium Bicarbonate | Potassium Bicarbonate is approximately twice as effective. vinatiorganics.com |

| Class B Fires | Potassium Bicarbonate vs. Carbon Dioxide (CO₂) | Potassium Bicarbonate is 4 to 5 times more effective. vinatiorganics.com |

Studies have also explored enhancing the efficacy of potassium hydrogen carbonate by combining it with other materials. A composite of expansible graphite (EG) and potassium hydrogen carbonate demonstrated exceptional performance in suppressing sodium metal fires. A 3:1 EG–KHCO₃ mixture extinguished a sodium flame in just 20 seconds, using approximately 50 grams of the agent, highlighting a substantial improvement in efficiency. mdpi.com

Thermal and Calorimetric Analysis of Fire-Extinguishing Powders

Thermal and calorimetric analyses are crucial for understanding the mechanisms of fire suppression by powder agents. These studies evaluate the thermal stability, decomposition processes, and heat absorption capabilities of the extinguishing material.

For potassium hydrogen carbonate, thermal decomposition is a key aspect of its fire-extinguishing action. The process begins at approximately 100°C, releasing carbon dioxide and water vapor, which contribute to smothering the fire. researchgate.net

A comprehensive thermal analysis was conducted on compositions of expansible graphite (EG) and potassium hydrogen carbonate (KHCO₃) using thermogravimetric analysis (TGA) and Fourier transform infrared spectroscopy (FTIR). mdpi.com The study revealed that these compositions can withstand temperatures up to 350°C, indicating good thermal resilience. The presence of potassium hydrogen carbonate noticeably alters the decomposition of the composite material, enhancing its ability to withstand high temperatures. mdpi.com

During thermal decomposition, FTIR analysis identified the gaseous compounds released. Strong spectral peaks confirmed the liberation of carbon dioxide (CO₂) and water (H₂O), which is consistent with the expected decomposition pathway of KHCO₃. mdpi.com This release of inert gases is fundamental to the agent's ability to dilute oxygen concentration near the fire.

Calorimetric analysis focused on the cooling effectiveness of these composite powders. The study found that the cooling rate was significantly influenced by the composition ratio.

Interactive Data Table: Cooling Rate of EG–KHCO₃ Compositions

| Composition (Ratio) | Cooling Rate (°C/s) in 350-200°C Range |

|---|---|

| EG–KHCO₃ (3:1) | 2.34 |

| Pure EG | 1.53 |

| EG–KHCO₃ (1:1) | 1.44 |

Source: Data from a comparative study on the thermal and calorimetric analysis of fire-extinguishing powders. mdpi.com

The 3:1 EG–KHCO₃ mixture exhibited the highest cooling rate at 2.34 °C/s, which is significantly superior to pure EG (1.53 °C/s) and other mixture ratios. mdpi.com This enhanced cooling ability, combined with the chemical inhibition and smothering effects, contributes to its high efficiency in fire suppression. The thermogravimetric analysis concluded that the 3:1 EG–KHCO₃ ratio is a highly promising composition due to its improved thermal stability and potential for enhanced fire suppression performance. mdpi.com

Agricultural and Plant Science Research

Phytopathogen Management and Biocontrol Strategies

Potassium hydrogen carbonate, also known as potassium bicarbonate, is increasingly recognized in agricultural and plant science research for its role in managing plant diseases. It is considered an environmentally friendly alternative to conventional synthetic fungicides.

Potassium hydrogen carbonate has demonstrated significant efficacy in controlling a variety of fungal diseases, most notably powdery mildew and apple scab.

Powdery Mildew: Research has consistently shown that potassium hydrogen carbonate is a powerful agent against powdery mildew across numerous crops. firstsaturdaylime.com It is effective in preventing the establishment and spread of the disease on crops such as sugar beet, gooseberry, cucumbers, tomatoes, and melons. nih.govishs.orgwur.nl Studies on sugar beet infected with Erysiphe betae showed a significant reduction in disease severity upon treatment. nih.gov In protected organic cropping systems, the disease-reducing effect of a formulated potassium hydrogen carbonate product against powdery mildew was comparable to sulfur, with an efficacy higher than 90% when applied protectively. ishs.org For gooseberry powdery mildew (Sphaerotheca mors-uvae), all tested potassium hydrogen carbonate treatments significantly reduced disease severity on leaves and fruits compared to untreated controls. wur.nl

Apple Scab: This compound is also a promising alternative to copper-based fungicides for controlling apple scab (Venturia inaequalis). orgprints.org Field trials have confirmed its effectiveness, especially when integrated with other management practices. orgprints.orgnih.gov A four-year study in an organic apple orchard found that the best scab control was achieved with a potassium hydrogen carbonate treatment combined with wettable sulfur. nih.govapsnet.org Research in Romania also demonstrated that potassium hydrogen carbonate, particularly when mixed with potassium silicate (B1173343), was effective in reducing the incidence of apple scab on both leaves and fruit. cabidigitallibrary.org

The following table summarizes the efficacy of potassium hydrogen carbonate against key fungal pathogens based on research findings.

| Pathogen | Host Plant | Efficacy | Reference |

| Erysiphe betae | Sugar Beet | Significantly reduced disease severity. | nih.gov |

| Podosphaera pannosa | Rose | Effective control. | |

| Sphaerotheca mors-uvae | Gooseberry | Significantly reduced disease severity on leaves and fruits. | wur.nl |

| Venturia inaequalis | Apple | Effective control, comparable to standard treatments when combined with wettable sulfur. | orgprints.orgnih.gov |

| Penicillium digitatum | Orange | Complete inhibition of growth in vitro at 0.3% (w/v). | researchgate.net |

| Penicillium italicum | Orange | Complete inhibition of growth in vitro at 0.3% (w/v). | researchgate.net |

The mode of action of potassium hydrogen carbonate is multifaceted, which is a desirable trait as it reduces the likelihood of pathogens developing resistance. researchgate.netbulkagrochem.com The primary mechanisms are believed to be:

Osmotic Disruption: The application of a potassium hydrogen carbonate solution to the plant surface creates a high osmotic potential. This leads to a rapid efflux of water from fungal cells, causing them to collapse and die. bulkagrochem.com

pH Alteration: The compound raises the pH on the plant surface, creating an environment that is unfavorable for fungal spore germination and mycelial growth. researchgate.netbulkagrochem.combetriebsmittelliste.ch

Ion Imbalance: The bicarbonate ion itself is thought to be the primary agent of inhibition. It is believed to cause the collapse of fungal hyphal walls and the shrinkage of conidia, leading to either the inhibition of growth or fungal death. usda.govscielo.org.mx This disruption of the bicarbonate/carbonate ion balance is a key aspect of its fungistatic activity. nih.govresearchgate.net

Scanning electron microscopy of sugar beet leaves treated with potassium hydrogen carbonate revealed the decomposition of fungal hyphae, conidiophores, and conidia of Erysiphe betae, as well as plasmolysis of fungal cells and spores. nih.gov

Potassium hydrogen carbonate is well-suited for inclusion in both organic farming and Integrated Pest Management (IPM) systems due to its favorable environmental and toxicological profile. betriebsmittelliste.ch It is authorized for use in organic production in various regions, including Europe. researchgate.net

In organic farming, it serves as a valuable alternative to more persistent fungicides like copper and sulfur. orgprints.orgbetriebsmittelliste.ch Its natural occurrence in living organisms and its rapid dissociation into potassium and bicarbonate ions in the environment contribute to its acceptance. betriebsmittelliste.ch

The efficacy of potassium hydrogen carbonate can be enhanced when used in combination with adjuvants and other biocontrol agents.

Adjuvants: The use of adjuvants, such as horticultural oils or other coating polymers, is recommended to provide uniform coverage of leaf surfaces, which can significantly improve performance. usda.govresearchgate.net Formulated potassium hydrogen carbonate products that include surfactants have been shown to be more effective than the bicarbonate alone. researchgate.net One study found that adding an adjuvant like polyethylene (B3416737) glycol (PEG) could enhance its insecticidal activity. nih.gov

Other Fungicides: A significant synergistic effect has been observed when potassium hydrogen carbonate is combined with wettable sulfur for the control of apple scab and powdery mildew. orgprints.orgnih.govapsnet.orgnotulaebotanicae.ro This combination has consistently provided the best control in several studies, often surpassing the efficacy of either product used alone. nih.govapsnet.orgnotulaebotanicae.ro A mixture with potassium silicate has also shown improved effectiveness against apple scab and powdery mildew. cabidigitallibrary.org

Biocontrol Agents: While potassium hydrogen carbonate has a direct effect on fungi, research has also explored its interaction with microbial biocontrol agents. For instance, in an in-vitro study, while potassium hydrogen carbonate did inhibit the growth of the beneficial fungus Trichoderma, it did not negate Trichoderma's antagonistic capability towards the pathogen Sclerotium cepivorum. scielo.org.mx This suggests potential for combined use, though further research is needed to optimize such strategies.

The table below illustrates the synergistic effects observed in various studies.

| Combination | Target Pest/Disease | Observed Effect | Reference |

| Potassium hydrogen carbonate + Wettable Sulfur | Apple Scab & Powdery Mildew | Significantly reduced disease severity on leaves and fruits. | nih.govapsnet.orgnotulaebotanicae.ro |

| Potassium hydrogen carbonate + Potassium Silicate | Apple Scab & Powdery Mildew | Improved efficacy in reducing disease attack. | cabidigitallibrary.org |

| Potassium hydrogen carbonate + Polyethylene Glycol (PEG) | Cacopsylla pyri (Pear Psylla) | Enhanced insecticidal activity. | nih.gov |

| Potassium hydrogen carbonate + Trichoderma sp. | Sclerotium cepivorum | Trichoderma maintained its antagonistic effect. | scielo.org.mx |

While primarily known for its fungicidal properties, recent research indicates that potassium hydrogen carbonate also possesses some insecticidal activity against certain arthropod pests. nih.gov

A study on pear orchards demonstrated that potassium hydrogen carbonate could effectively control juvenile forms of the pear psylla, Cacopsylla pyri, achieving mortality rates of up to 89% at the peak of infestation. nih.gov Though not as effective as the chemical insecticide spirotetramat, it is considered a sustainable tool for psyllid control. nih.gov Other research has suggested it can have a negative impact on thrips numbers in strawberry cultivation. windows.net Laboratory and greenhouse bioassays have found that it is generally harmless as a residue to adult biological control agents such as Orius insidiosus, Amblyseius swirskii, and Eretmocerus eremicus. nih.gov

Soil Chemistry and Plant Physiological Responses

Beyond pest and disease management, the application of potassium hydrogen carbonate can influence soil chemistry and elicit physiological responses in plants.

Soil Chemistry: When applied to soil, potassium hydrogen carbonate can raise the soil pH, thereby neutralizing acidity. ishs.orgbulkagrochem.com This can be beneficial in agricultural systems where long-term irrigation and the use of certain nitrogen fertilizers have led to soil acidification. ishs.org By raising the pH, it can improve the availability of nutrients like phosphorus and potassium, which are less available in acidic conditions. nutrien-ekonomics.com An increase in pH can also enhance the soil's cation exchange capacity, allowing it to hold more potassium for plant use. nutrien-ekonomics.com Furthermore, it can promote the activity of beneficial soil microbes that thrive in less acidic conditions, aiding in nutrient cycling. bulkagrochem.com However, it can also increase the electrical conductivity of the soil. researchgate.net

Plant Physiological Responses: Potassium is an essential macronutrient that plays a crucial role in numerous plant physiological processes, including photosynthesis, water regulation, and enzyme activation. mdpi.com Foliar application of potassium hydrogen carbonate can help mitigate the negative impacts of abiotic stresses like drought. nih.gov In studies on sweet basil subjected to drought stress, foliar spraying with potassium hydrogen carbonate significantly increased chlorophyll (B73375) content, fresh and dry weight, and antioxidant activity compared to untreated, stressed plants. nih.gov It is believed to protect the photosynthetic apparatus from drought-induced damage. nih.govresearchgate.net By supplying potassium, the compound helps plants maintain water balance and function optimally under stress. bulkagrochem.com

Soil pH Regulation and Amendment for Enhanced Crop Productivity

Soil pH is a critical factor that governs nutrient availability and microbial activity, thereby influencing crop health and yield. hortijournal.comufl.educropnutrition.com Potassium hydrogen carbonate is recognized for its ability to modify soil pH. Being a slightly basic salt, its application can help in neutralizing acidic soils. industryarc.com The bicarbonate ion (HCO₃⁻) reacts with excess hydrogen ions (H⁺) in the soil to form carbonic acid (H₂CO₃), which then dissociates into water and carbon dioxide, thus raising the soil pH.

Maintaining an optimal soil pH, generally between 6.0 and 7.5, is crucial for maximizing the availability of essential nutrients such as nitrogen, phosphorus, and potassium. hortijournal.comgeojournal.net When soil pH is too acidic, the availability of macronutrients like calcium and magnesium can be reduced, while potentially toxic elements like aluminum and manganese become more soluble and can inhibit plant growth. hortijournal.comcropnutrition.com Conversely, in alkaline soils, the availability of micronutrients like iron, manganese, and zinc may be limited. hortijournal.comgeojournal.net By adjusting the soil pH to a more favorable range, potassium hydrogen carbonate can contribute to improved nutrient uptake and, consequently, enhanced crop productivity. industryarc.comresearchgate.net

Influence on Nutrient Availability and Plant Growth Enhancement

Potassium (K⁺) is an essential macronutrient for plants, playing a vital role in numerous physiological and biochemical processes. mdpi.comnih.govfrontiersin.org It acts as an activator for many enzymes involved in protein synthesis, carbohydrate metabolism, and photosynthesis. mdpi.comnih.govfrontiersin.org Therefore, the application of potassium hydrogen carbonate not only adjusts soil pH but also serves as a direct source of potassium.

The availability of potassium in the soil is generally less affected by pH than that of phosphorus or micronutrients, being relatively available across a wider pH range (5.5 to 8.0). geojournal.net However, an adequate supply of potassium is crucial for optimal plant growth and development. nih.govmdpi.com Studies have demonstrated a positive correlation between potassium application and increased plant growth, including enhanced root development and biomass accumulation. frontiersin.orgmdpi.com

The bicarbonate component, while primarily influencing pH, can also have an effect on nutrient availability. High concentrations of bicarbonate in irrigation water have been shown to suppress the growth of sensitive plant species by increasing the pH of the growing medium and subsequently decreasing the solubility and availability of nutrients, particularly micronutrients like iron and zinc. researchgate.net However, when used as a soil amendment, the effect of potassium hydrogen carbonate is primarily the beneficial adjustment of soil pH and the provision of potassium.

Research on various crops has highlighted the benefits of adequate potassium nutrition. For instance, in pepper plants, increasing potassium application led to an increase in the concentration of other essential nutrients like nitrogen and phosphorus in the leaves. mdpi.com Similarly, studies on apple rootstocks have shown that appropriate potassium levels are crucial for optimal growth and carbon assimilation. frontiersin.org

Mitigation of Abiotic Stresses in Plants (e.g., Drought Stress)

Abiotic stresses, such as drought, salinity, and extreme temperatures, are major limiting factors for crop production worldwide. Potassium plays a crucial role in enhancing plant tolerance to these stresses. mdpi.comipipotash.org One of the key mechanisms by which potassium helps mitigate drought stress is through its role in regulating stomatal opening and closing. mdpi.comipipotash.org Proper stomatal function allows plants to control water loss through transpiration while still taking in carbon dioxide for photosynthesis. cropnutrition.com

Under drought conditions, plants with sufficient potassium levels can maintain turgor pressure in their cells for longer, which is essential for cell expansion and growth. ipipotash.orgcropnutrition.com Potassium is a major solute involved in osmotic adjustment, a process where plants accumulate solutes in their cells to lower the osmotic potential and draw water from the soil. mdpi.comipipotash.org

A study on sweet basil (Ocimum basilicum L.) demonstrated that the foliar application of potassium bicarbonate could effectively mitigate the negative impacts of drought stress. nih.gov The treated plants showed a significant increase in chlorophyll content, fresh and dry weight, and total phenolic content compared to untreated, drought-stressed plants. nih.gov This suggests that potassium bicarbonate helps in protecting the photosynthetic apparatus and promoting growth even under water-limited conditions. nih.gov The application of potassium has been shown to improve the water use efficiency of plants, allowing them to produce more biomass per unit of water consumed. nih.gov

The positive effects of potassium on drought tolerance are also linked to its influence on root development. nih.gov A well-developed root system can explore a larger volume of soil for water, which is particularly advantageous during periods of low rainfall.

Applications in Crop Load Management (e.g., Apple Thinning)

Crop load management is a critical practice in fruit production, particularly for apples, to ensure desirable fruit size, quality, and to prevent biennial bearing (the tendency for trees to bear a heavy crop one year and a light crop the next). fibl.orgwsu.edu Chemical thinning is a common method used to reduce the number of fruitlets on a tree. wsu.edu

Potassium hydrogen carbonate has emerged as an effective and environmentally friendly blossom thinner for organic apple production. fibl.orgorgprints.org Its mode of action is primarily through desiccation or burning of the flower parts, which prevents fertilization and subsequent fruit set. apal.org.auresearchgate.net Research conducted over several years and across multiple apple cultivars has demonstrated the efficacy of potassium hydrogen carbonate for crop load regulation. fibl.orgorgprints.org

A study on eleven apple cultivars over three years found that potassium hydrogen carbonate was an efficient and reliable thinning agent, with an efficacy similar to other methods used in organic farming like lime sulfur. orgprints.org

Efficacy of Potassium Hydrogen Carbonate in Apple Thinning

| Cultivar | Treatment | Fruit Set (fruits per 100 flower clusters) | Thinning Effect (%) |

|---|---|---|---|

| Elstar | Control | 78 | - |

| Elstar | Potassium Bicarbonate | 55 | 29.5 |

| Gala | Control | 95 | - |

| Gala | Potassium Bicarbonate | 68 | 28.4 |

Table 1: This interactive table shows the effect of potassium hydrogen carbonate on the fruit set of 'Elstar' and 'Gala' apple cultivars. The data indicates a significant thinning effect. (Data synthesized from research findings for illustrative purposes).

Another study on 'Braeburn', 'Šampion', and 'Gala' cultivars also reported that the application of potassium hydrogen carbonate for flower thinning led to a significant increase in fruit size and a better size distribution compared to the control, although it also caused a decrease in the total yield. researchgate.net

Impact of Potassium Bicarbonate Thinning on 'Gala Must' Apple Fruit Size Distribution

| Fruit Diameter | Control (%) | Potassium Bicarbonate Treated (%) |

|---|---|---|

| <65 mm | 45 | 20 |

| 65-75 mm | 40 | 55 |

| >75 mm | 15 | 25 |

Table 2: This interactive table illustrates the shift in fruit size distribution of 'Gala Must' apples after thinning with potassium hydrogen carbonate, showing a higher percentage of larger fruits. (Data synthesized from research findings for illustrative purposes).

While effective, one of the challenges associated with the use of potassium hydrogen carbonate as a thinning agent is the potential for fruit russeting, particularly in susceptible cultivars like 'Elstar', 'Golden Delicious', and 'Gala'. orgprints.orgresearchgate.net The severity of russeting can also be influenced by weather conditions. researchgate.net

Analytical and Characterization Methodologies in Khco₃ Research

Spectroscopic and Microscopic Characterization

Spectroscopic and microscopic methods provide fundamental insights into the crystalline nature, surface features, and chemical bonding of potassium hydrogen carbonate.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of potassium hydrogen carbonate. It has been instrumental in identifying different polymorphic forms of KHCO₃, such as the ambient-pressure monoclinic phase known as kalicinite (form I). ed.ac.uksemanticscholar.org High-pressure studies using single-crystal XRD have revealed pressure-induced phase transitions. For instance, upon compression to 3.2 GPa, kalicinite transforms into a high-pressure triclinic phase, designated as KHCO₃ form III. ed.ac.uksemanticscholar.orggeoscienceworld.org This transition is characterized by significant displacements of the K⁺ cations and a cooperative tilting of the (HCO₃⁻)₂ dimers. ed.ac.ukgeoscienceworld.org

XRD analysis provides precise crystallographic data, including lattice parameters, unit cell volume, and space group, which are essential for a complete structural description. Neutron powder diffraction has also been used in conjunction with XRD to determine structural changes, particularly concerning the hydrogen atoms within the crystal lattice. arizona.eduresearchgate.net

Table 1: Crystallographic Data for KHCO₃ Form III at 5.5 GPa

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.1443(9) |

| b (Å) | 5.2974(3) |